

# An In-Depth Technical Guide to ND98 Lipid for In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 98N12-5

Cat. No.: B11934653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The landscape of in vivo nucleic acid delivery has been significantly shaped by the development of novel ionizable cationic lipids. Among these, ND98, also known by its chemical name **98N12-5**, has emerged as a noteworthy lipidoid for the formulation of lipid nanoparticles (LNPs) capable of effective systemic delivery of small interfering RNA (siRNA).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of ND98, focusing on its application in in vivo studies, with detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is curated from key preclinical studies to assist researchers and drug development professionals in leveraging ND98 for their therapeutic development programs.

## Core Attributes of ND98

ND98 is an ionizable cationic lipid that has been instrumental in the development of potent LNP-siRNA formulations.<sup>[1][2]</sup> Its structure allows for efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery to target tissues, primarily the liver.<sup>[2]</sup> LNPs formulated with ND98 have demonstrated a favorable profile for in vivo applications, including selective accumulation in hepatocytes and the ability to mediate robust and durable gene silencing.<sup>[1][2]</sup>

## Data Presentation: In Vivo Efficacy of ND98-LNP Formulations

The in vivo efficacy of ND98-formulated LNPs has been most prominently demonstrated in the context of silencing proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. The following tables summarize the key quantitative data from seminal studies in various animal models.

Table 1: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Rodents

Animal Model	Dosage (siRNA)	Target Gene	Reduction in mRNA Levels (Liver)	Reduction in Plasma Cholesterol	Time Point	Reference
Mice	2.5 mg/kg (two daily i.v. injections)	Factor VII	Not Reported	~50%	24 hours post-second dose	[3]
Mice	10 mg/kg (single i.v. bolus)	ApoB & Factor VII	~70% (ApoB), ~80% (Factor VII)	Not Reported	48 hours	[3]
Rats	1.25 mg/kg	Factor VII	~50%	~25%	48 hours	[3]
Rats	2.5 mg/kg	Factor VII	~70%	~40%	48 hours	[3]
Rats	5 mg/kg	Factor VII	>80%	~50%	48 hours	[3]
Rats	10 mg/kg	Factor VII	>90%	~60%	48 hours	[3]
Rats	5 mg/kg	Factor VII	Not Reported	~50% (sustained for ~10 days)	Multiple time points	[3]

Table 2: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Non-Human Primates (Cynomolgus Monkeys)

Dosage (siRNA)	Reduction in Plasma PCSK9	Reduction in Serum LDL Cholesterol	Duration of Effect	Reference
Single i.v. bolus	~70%	~50-60%	Up to 3 weeks	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols for the formulation and in vivo evaluation of ND98-LNP-siRNA.

### Protocol 1: Formulation of ND98-LNP-siRNA

This protocol is based on the methods described in the foundational studies of ND98.

Materials:

- ND98 (**98N12-5**)
- Cholesterol
- PEG-lipid (e.g., mPEG2000-C14 Glyceride)
- siRNA (targeting the gene of interest)
- Ethanol
- Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Preparation of Lipid Stock Solution:

- Dissolve ND98, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used molar ratio is approximately 42:48:10 (ND98:cholesterol:PEG-lipid).[4]
- Preparation of siRNA Solution:
  - Dissolve the siRNA in the aqueous buffer.
- LNP Formation (Microfluidic Mixing):
  - The lipid stock solution (in ethanol) and the siRNA solution (in aqueous buffer) are mixed using a microfluidic device. This rapid mixing process allows for the self-assembly of the lipids and siRNA into LNPs. The precise flow rates and ratios can be optimized to control particle size and encapsulation efficiency.
- Dialysis:
  - The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and to neutralize the pH. This step is critical for the stability and biocompatibility of the final formulation.
- Characterization:
  - The formulated LNPs should be characterized for particle size, polydispersity index (PDI), siRNA encapsulation efficiency, and zeta potential. Typical ND98-LNPs have a mean diameter of 50-100 nm.[5]

## Protocol 2: In Vivo Administration and Efficacy Assessment

### Animal Models:

- Mice (e.g., C57BL/6)
- Rats (e.g., Sprague-Dawley)
- Non-human primates (e.g., Cynomolgus monkeys)

### Administration:

- The ND98-LNP-siRNA formulation is typically administered via a single intravenous (i.v.) bolus injection.

#### Dosage:

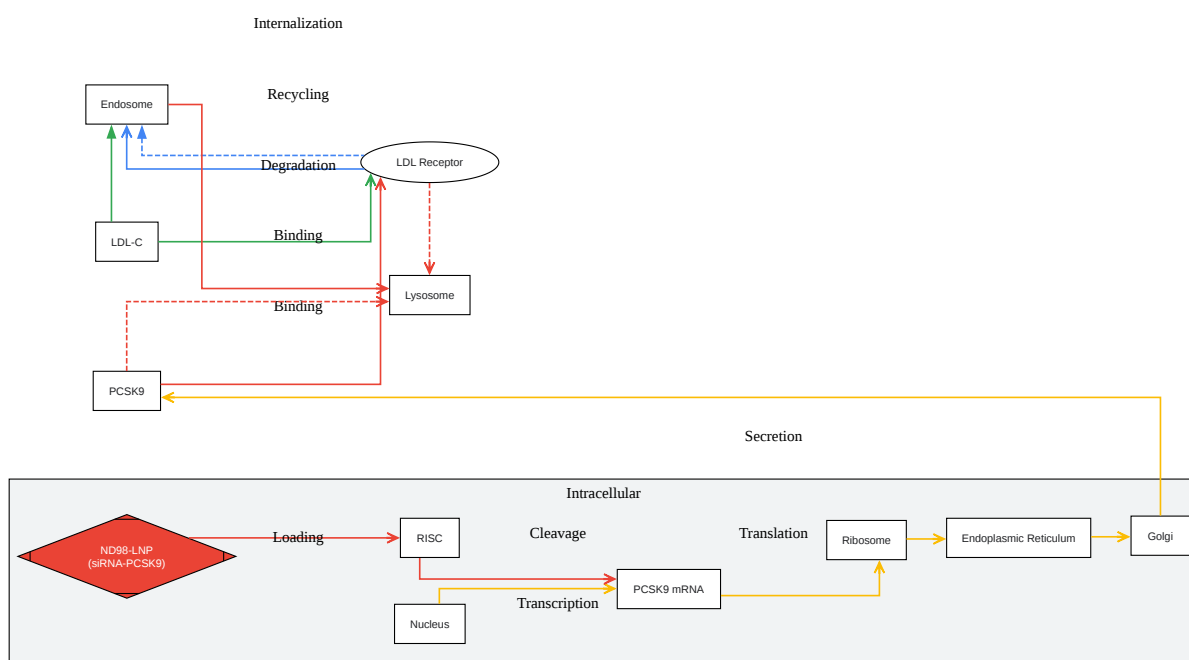
- Dosages vary depending on the animal model and the target gene. Doses ranging from 1.25 mg/kg to 10 mg/kg of siRNA have been used in rodents.[3]

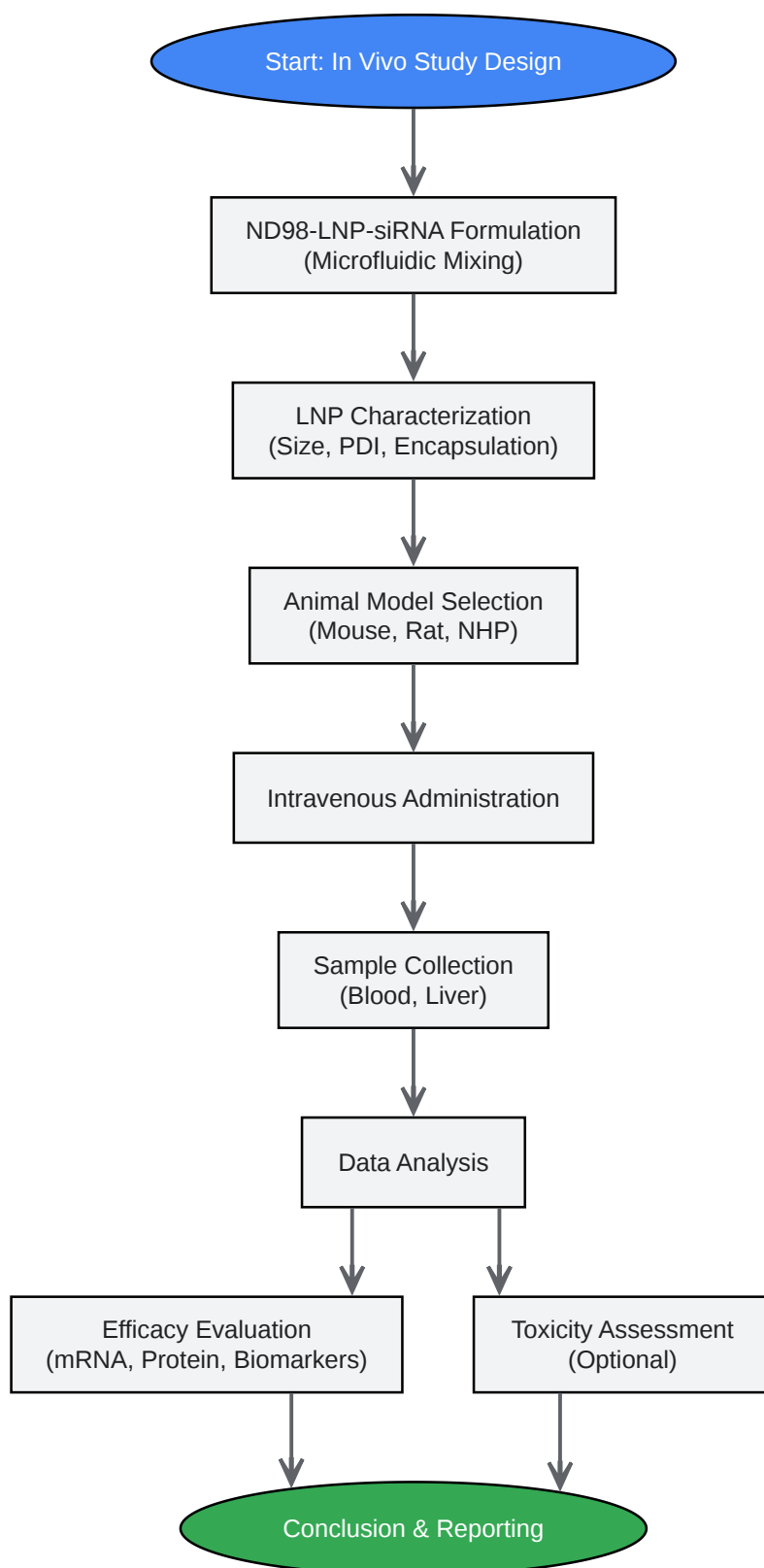
#### Efficacy Assessment:

- Sample Collection:
  - Blood samples are collected at various time points post-administration to measure plasma levels of the target protein and other relevant biomarkers (e.g., cholesterol).
  - Tissues, particularly the liver, are harvested at the end of the study for mRNA analysis.
- Analysis:
  - mRNA Quantification: Target mRNA levels in the liver are quantified using methods such as quantitative real-time PCR (qRT-PCR) or branched DNA (bDNA) assays.
  - Protein Quantification: Plasma or serum levels of the target protein are measured by enzyme-linked immunosorbent assay (ELISA).
  - Biomarker Analysis: Functional biomarkers, such as serum cholesterol and LDL levels, are measured using standard clinical chemistry assays.

## Mandatory Visualizations

### Signaling Pathway Diagram





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Development of lipidoid-siRNA formulations for systemic delivery to the liver - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [cdn2.caymanchem.com](https://cdn2.caymanchem.com) [[cdn2.caymanchem.com](https://cdn2.caymanchem.com)]
- To cite this document: BenchChem. [An In-Depth Technical Guide to ND98 Lipid for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11934653#nd98-lipid-for-in-vivo-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)